Cas no 301308-91-8 (1-Methanesulfonyl-4-methyl-piperidine)

1-Methanesulfonyl-4-methyl-piperidine is a versatile sulfonamide derivative with applications in organic synthesis and pharmaceutical research. Its key structural features include a piperidine ring substituted with a methyl group at the 4-position and a methanesulfonyl moiety, enhancing its reactivity as an intermediate. The compound is valued for its stability, solubility in common organic solvents, and utility in nucleophilic substitution reactions. It serves as a precursor in the synthesis of biologically active molecules, particularly in the development of pharmacophores and fine chemicals. The methanesulfonyl group also facilitates further functionalization, making it a practical building block for medicinal chemistry and material science applications.
1-Methanesulfonyl-4-methyl-piperidine structure
301308-91-8 structure
Product Name:1-Methanesulfonyl-4-methyl-piperidine
CAS No:301308-91-8
MF:C7H15NO2S
MW:177.2645008564
CID:3158103
PubChem ID:706832
Update Time:2025-11-07

1-Methanesulfonyl-4-methyl-piperidine Chemical and Physical Properties

Names and Identifiers

    • 1-Methanesulfonyl-4-methyl-piperidine
    • SR-01000410274-1
    • SB41692
    • 4-methyl-1-methylsulfonylpiperidine
    • SCHEMBL12634
    • 4-methyl-1-(methylsulfonyl)piperidine
    • AKOS002248703
    • SR-01000410274
    • 301308-91-8
    • HMS1369B16
    • ChemDiv2_000038
    • STL260089
    • 1-Methanesulfonyl-4-methylpiperidine
    • MDL: MFCD01181926
    • Inchi: 1S/C7H15NO2S/c1-7-3-5-8(6-4-7)11(2,9)10/h7H,3-6H2,1-2H3
    • InChI Key: GPHUVXVNXOIZLF-UHFFFAOYSA-N
    • SMILES: S(C)(N1CCC(C)CC1)(=O)=O

Computed Properties

  • Exact Mass: 177.08234989Da
  • Monoisotopic Mass: 177.08234989Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 45.8Ų

1-Methanesulfonyl-4-methyl-piperidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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301308-91-8 95%
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Chemenu
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1-Methanesulfonyl-4-methyl-piperidine Related Literature

Additional information on 1-Methanesulfonyl-4-methyl-piperidine

Introduction to 1-Methanesulfonyl-4-methyl-piperidine (CAS No. 301308-91-8)

1-Methanesulfonyl-4-methyl-piperidine, identified by its Chemical Abstracts Service (CAS) number 301308-91-8, is a significant compound in the realm of pharmaceutical and chemical research. This piperidine derivative features a methanesulfonyl group attached to the fourth carbon atom, contributing to its unique chemical properties and potential applications in medicinal chemistry. The compound's structure combines the versatility of piperidine with the reactivity of the sulfonyl moiety, making it a valuable intermediate in the synthesis of various bioactive molecules.

The 1-methanesulfonyl-4-methyl-piperidine molecule has garnered attention due to its role in the development of novel therapeutic agents. Piperidine derivatives are well-documented for their pharmacological significance, often serving as scaffolds in drug design due to their ability to mimic biological functionalities and enhance binding affinity. The introduction of a methanesulfonyl group at the fourth position introduces additional functionalization possibilities, allowing for further derivatization and customization to meet specific pharmacological requirements.

In recent years, there has been a surge in research focused on optimizing small molecule drugs for treating neurological and inflammatory disorders. The structural motif of 1-methanesulfonyl-4-methyl-piperidine aligns well with this trend, as it provides a platform for developing compounds that can interact with specific biological targets. For instance, studies have shown that modifications at the piperidine ring can influence receptor binding affinity and metabolic stability, critical factors in drug development.

One of the most compelling aspects of 1-methanesulfonyl-4-methyl-piperidine is its utility in synthesizing kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and autoimmune disorders. By incorporating this compound into drug candidates, researchers aim to develop selective kinase inhibitors that can modulate signaling pathways without unintended side effects. The methanesulfonyl group, in particular, has been shown to enhance binding interactions with target proteins, improving the efficacy of the final drug product.

Recent advancements in computational chemistry have further enhanced the understanding of how 1-methanesulfonyl-4-methyl-piperidine behaves in biological systems. Molecular docking studies and virtual screening have enabled researchers to predict potential binding modes and interactions with therapeutic targets. These computational approaches complement experimental work by providing rapid and cost-effective screening of large libraries of compounds. As a result, 1-methanesulfonyl-4-methyl-piperidine has become an attractive building block for high-throughput screening programs aimed at identifying novel drug candidates.

The synthesis of 1-methanesulfonyl-4-methyl-piperidine involves multi-step organic reactions that require precise control over reaction conditions. Key steps typically include functionalization of the piperidine ring followed by introduction of the methanesulfonyl group. Advances in synthetic methodologies have improved yields and purity levels, making it more feasible for industrial-scale production. Additionally, green chemistry principles have been increasingly applied to these synthetic routes, minimizing waste and reducing environmental impact.

In clinical settings, derivatives of 1-methanesulfonyl-4-methyl-piperidine are being evaluated for their therapeutic potential. Preclinical studies have demonstrated promising results in models of inflammation and pain management. The compound's ability to modulate neurotransmitter release and inhibit pro-inflammatory cytokines makes it a candidate for treating conditions such as rheumatoid arthritis and neuropathic pain. While further research is needed to fully elucidate its mechanism of action, these early findings are encouraging for future clinical applications.

The pharmaceutical industry continues to invest heavily in developing innovative therapies based on piperidine derivatives like 1-methanesulfonyl-4-methyl-piperidine. Collaborative efforts between academic researchers and industry scientists are accelerating the discovery pipeline, leading to faster translation from bench to market. This synergy ensures that compounds with high therapeutic potential are brought forward efficiently, addressing unmet medical needs across various disease areas.

Looking ahead, the future prospects for 1-methanesulfonyl-4-methyl-piperidine appear bright, driven by ongoing research and technological innovations. Emerging fields such as precision medicine and targeted therapy offer new opportunities for leveraging this compound's unique properties. As our understanding of biological systems grows more refined, so too will our ability to design molecules that interact selectively with disease-causing targets.

In conclusion,1-Methanesulfonyl-4-methyl-piperidine (CAS No. 301308-91-8) represents a significant advancement in pharmaceutical chemistry. Its structural features make it a versatile intermediate for developing novel therapeutic agents, particularly those targeting neurological and inflammatory disorders. With continued research and innovation,this compound holds great promise for improving patient outcomes worldwide.

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